Norprochlorperazine

Description

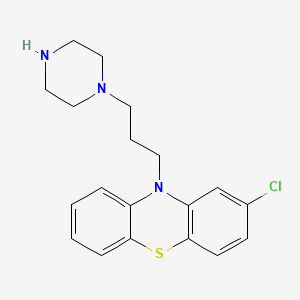

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3S/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22/h1-2,4-7,14,21H,3,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIQAXTYRCAVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40323-85-1 | |

| Record name | Norprochlorperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040323851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORPROCHLORPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01H72E9FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Norprochlorperazine As a Chemical Entity in Pharmacological Research

Contextualizing Norprochlorperazine in Drug Discovery and Development Paradigms

The formation of this compound from prochlorperazine (B1679090) occurs primarily through hepatic metabolism. nih.gov This metabolic pathway highlights the importance of considering genetic variations in drug-metabolizing enzymes during drug development. The study of such metabolites is integral to the paradigm of personalized medicine, where understanding a patient's metabolic profile can help predict their response to a drug.

The existence of active metabolites like this compound necessitates their synthesis and isolation for independent pharmacological evaluation. This allows researchers to delineate the specific contributions of the metabolite to the parent drug's activity. While prochlorperazine is known for its antagonist activity at dopamine (B1211576) D2 receptors, the specific receptor binding profile and potency of this compound are areas of ongoing research interest. northwestern.educlinpgx.orgnih.gov The affinity of antipsychotic drugs for dopamine receptors is a key predictor of their neuroleptic potency. clinpgx.org

Table 1: Key Aspects of this compound in Drug Development

| Aspect | Significance in Drug Discovery and Development |

| Metabolite Activity | The potential for this compound to be pharmacologically active necessitates a full characterization of its effects to understand the complete clinical profile of prochlorperazine. nih.govnih.gov |

| Pharmacokinetics | The formation and elimination of this compound influence the overall pharmacokinetic profile and duration of action of prochlorperazine. |

| Enzyme Polymorphism | Variability in the enzymes responsible for metabolizing prochlorperazine to this compound can lead to inter-individual differences in drug response. |

| Drug-Drug Interactions | Co-administered drugs that inhibit or induce the enzymes responsible for this compound formation can alter the therapeutic efficacy and safety of prochlorperazine. nih.gov |

Methodological Frameworks for this compound Investigations

The investigation of this compound in pharmacological research employs a variety of sophisticated methodological frameworks, primarily centered around its identification, quantification, and characterization as a metabolite of prochlorperazine.

In Vitro Metabolism Studies: Initial investigations into the formation of this compound often involve in vitro experiments using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. These studies have been instrumental in identifying the specific enzymes responsible for the N-demethylation of prochlorperazine. Research has shown that CYP2D6 is a key enzyme in this metabolic pathway. nih.gov

Analytical Chemistry Techniques: The detection and quantification of this compound in biological matrices such as plasma and urine are predominantly achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly utilized method. These methods offer high sensitivity and specificity, allowing for the accurate measurement of both the parent drug and its metabolites. A stability-indicating HPLC method has also been developed to separate prochlorperazine from its impurities and degradation products.

Pharmacological Characterization: To understand the pharmacological activity of this compound, in vitro binding assays are employed. These assays determine the affinity of the compound for various receptors, particularly dopamine receptors, given the known mechanism of action of prochlorperazine. northwestern.educlinpgx.orgnih.gov Radioligand binding assays, for example, can be used to measure the displacement of a radiolabeled ligand from a receptor by this compound, thereby determining its binding affinity (Ki). While specific binding affinity data for this compound is not extensively published, the parent compound, prochlorperazine, is known to have a high affinity for dopamine D2 receptors. clinpgx.org

Table 2: Methodologies for this compound Research

| Methodology | Application in this compound Research |

| In Vitro Metabolism Assays | Identification of the metabolic pathways and enzymes (e.g., CYP2D6) involved in the formation of this compound from prochlorperazine. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound in biological samples and pharmaceutical formulations. |

| Mass Spectrometry (MS) | Sensitive and specific detection and structural confirmation of this compound, often used in conjunction with HPLC. |

| Radioligand Binding Assays | Determination of the binding affinity of this compound to specific neurotransmitter receptors, such as dopamine D2 receptors. clinpgx.org |

Metabolic Transformations and Biotransformation Dynamics of Norprochlorperazine

In Vitro Metabolic Pathways of Norprochlorperazine

In vitro studies using controlled laboratory systems, such as liver subcellular fractions and recombinant enzymes, are fundamental in elucidating the specific metabolic routes of a compound. youtube.comnih.gov For this compound, these studies provide insight into the enzymatic processes that govern its formation and subsequent breakdown.

This compound is formed from its parent compound, Prochlorperazine (B1679090), primarily through N-demethylation. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netmdpi.com Specific in vitro research using cDNA-expressed CYP isoforms has identified CYP2D6 and CYP2C19 as the most efficient enzymes responsible for the formation of N-desmethyl PCZ (this compound). researchgate.net

While the formation of this compound is well-characterized, the specific enzymatic systems involved in its subsequent metabolism are less directly documented. However, based on the identification of further metabolites, it is evident that this compound serves as a substrate for additional biotransformations. The presence of a "hydroxy-nor" metabolite suggests that this compound undergoes hydroxylation, a reaction also typically mediated by CYP enzymes. researchgate.net Studies on structurally similar phenothiazines, such as chlorpromazine (B137089), show that its N-desmethyl metabolite is hydroxylated by cytochrome P-450, providing a strong parallel for the likely metabolic pathway of this compound. nih.gov Beyond oxidation, phenothiazines can also undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility for excretion. drugbank.comnih.gov

In vitro incubation of the parent compound, Prochlorperazine, has led to the identification of several metabolites, including this compound itself. researchgate.net A key finding from these studies is the detection of a metabolite referred to as "hydroxy-nor," which is understood to be a hydroxylated form of this compound. researchgate.net This indicates that a primary metabolic pathway for this compound is aromatic hydroxylation on the phenothiazine (B1677639) nucleus.

Research on the related compound chlorpromazine further supports this pathway, where N-desmethylchlorpromazine is metabolized to N-desmethyl-7-hydroxychlorpromazine. nih.gov This suggests a similar fate for this compound.

The table below summarizes the key metabolites identified from the in vitro metabolism of Prochlorperazine, contextualizing the position of this compound and its subsequent metabolite.

| Parent Compound | Primary Metabolite (Phase I) | Secondary Metabolite (Phase I) |

| Prochlorperazine | This compound (N-desmethyl PCZ) | Hydroxy-norprochlorperazine |

| Prochlorperazine | Prochlorperazine sulfoxide (B87167) | Prochlorperazine sulfoxide 4'-N-oxide |

| Prochlorperazine | 7-hydroxyprochlorperazine | - |

| Prochlorperazine | Desulfonated metabolite | - |

| This table is based on data from in vitro studies of Prochlorperazine metabolism. researchgate.netnih.gov |

Preclinical Animal Model Studies of this compound Metabolism

Preclinical studies in animal models are essential to understand the metabolic profile of a compound in a whole-organism system (in vivo), providing data that bridges the gap between in vitro findings and human pharmacology. nih.gov

Following the administration of Prochlorperazine to animal models, its metabolite, this compound, has been detected in plasma. drugbank.com This confirms that the N-demethylation pathway observed in vitro is also relevant in vivo. Studies involving the infusion of related compounds in rats have utilized mass spectrometry to identify major urinary metabolites, a standard technique for in vivo metabolic profiling. researchgate.net While extensive profiling of all downstream metabolites of this compound in animal models is not widely published, the in vivo presence of the compound itself establishes its role as a significant biotransformation product of Prochlorperazine.

Comparing metabolic pathways across different species is critical for determining which animal model most accurately reflects human metabolism. nih.gov Significant species differences can exist in the expression and activity of metabolic enzymes, particularly CYPs. nih.gov For instance, the metabolism of the parent compound Prochlorperazine has been investigated in humans and various animal species to ensure that metabolites observed in toxicity studies are relevant to humans. researchgate.netnih.gov Although specific comparative studies on the downstream metabolism of this compound are not detailed in the literature, it is an established principle that the rate of its formation and subsequent clearance would likely vary between species such as rats, dogs, and humans due to known differences in their respective CYP enzyme profiles.

Gender-based differences in pharmacokinetics and metabolism are a well-documented phenomenon in laboratory animals, particularly rats. youtube.com These differences often arise from the sex-specific expression of hepatic enzymes. youtube.com For example, certain cytochrome P450 isoforms are expressed differently in male and female rats, which can lead to gender-dependent variations in drug metabolism. youtube.com While this is a known variable in preclinical research, specific investigations into gender-dependent differences in the metabolism of this compound have not been reported. Therefore, while it is conceivable that such differences could exist in certain animal models, their specific impact on this compound's biotransformation remains uncharacterized.

Molecular Target Engagement and Mechanistic Elucidation of Norprochlorperazine

Norprochlorperazine Receptor Binding Affinities and Selectivity

Radioligand binding assays are a fundamental technique used to quantify the interaction between a compound (ligand) and its biological target, such as a receptor. researchgate.netyoutube.com This in vitro method involves incubating a preparation of the target receptor with a radioactively labeled ligand (radioligand). nih.gov The amount of radioligand bound to the receptor is then measured, typically using a scintillation counter or gamma counter. researchgate.net

Two main types of experiments are conducted:

Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and it is an inverse measure of affinity—a lower Kd signifies higher binding affinity. nih.govnih.gov

Competition Assays: These are used to determine the affinity of an unlabeled compound (like this compound) for a receptor. drugbank.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. nih.govdrugbank.com The test compound competes with the radioligand for binding to the receptor. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors. nih.gov A lower Ki value indicates a higher binding affinity of the test compound for the receptor. researchgate.net

While specific, comprehensive radioligand binding data for this compound is not extensively detailed in publicly available literature, the activity of its parent compound, prochlorperazine (B1679090), is well-characterized. Prochlorperazine is known to be a potent antagonist at dopamine (B1211576) D2 receptors, which is central to its therapeutic effects. youtube.comdrugbank.com It also interacts with other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors. patsnap.comdrugbank.com

Metabolites of antipsychotic drugs often retain some degree of pharmacological activity. patsnap.com Studies on prochlorperazine have confirmed the presence of the N-desmethyl metabolite (this compound) and its accumulation after repeated dosing. nih.gov Furthermore, investigations have shown that prochlorperazine metabolites are weakly associated with prolactin secretion, a biological effect mediated by dopamine D2 receptor blockade, suggesting that these metabolites retain activity at this receptor. researchgate.net

The receptor binding profile for the parent compound, prochlorperazine, provides a strong indication of the likely targets for this compound.

Interactive Table: Receptor Binding Affinities (Ki, nM) of Prochlorperazine (Parent Compound) This table shows data for the parent compound, Prochlorperazine, as a proxy to understand the likely receptor targets of its active metabolite, this compound.

| Receptor | Ki (nM) | Receptor Family |

| Dopamine D2 | ~1-4 | Dopamine |

| Serotonin 5-HT2A | ~3-15 | Serotonin |

| Alpha-1 Adrenergic | ~2-10 | Adrenergic |

| Histamine (B1213489) H1 | ~5-20 | Histamine |

| Muscarinic M1 | >1000 | Cholinergic |

| (Note: Ki values are approximate and can vary based on experimental conditions. They are compiled from various pharmacological databases and literature. nih.govresearchgate.netresearchgate.net) |

The strength of the association between a ligand and its receptor, quantified by the affinity (Ki or Kd), is a critical determinant of its pharmacological action. nih.gov A high binding affinity (indicated by a low Ki value) means that a lower concentration of the compound is required to occupy a significant number of receptors and elicit a biological response. researchgate.net

Cellular and Subcellular Mechanisms of this compound Action

Following receptor binding at the cell surface, the signal must be transmitted into the cell to produce a biological effect. This process, known as signal transduction, involves a series of molecular events often referred to as intracellular signaling cascades. nih.gov

The primary mechanism of action for prochlorperazine and, by extension, its active metabolite this compound, involves the modulation of signaling cascades linked to the dopamine D2 receptor. drugbank.com The D2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily, specifically coupling to the Gi/o family of G-proteins. tocris.com

The canonical signaling pathway for Gi/o-coupled receptors proceeds as follows:

In the absence of an antagonist, the endogenous ligand (dopamine) binds to and activates the D2 receptor.

This activation causes the associated Gi protein to exchange GDP for GTP, leading to its dissociation into α and βγ subunits. youtube.com

The activated Gαi subunit inhibits the enzyme adenylyl cyclase. tocris.comyoutube.com

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream target proteins to regulate cellular function. youtube.comnih.gov

By acting as an antagonist, this compound binds to the D2 receptor but does not activate it. This blockade prevents dopamine from binding and initiating the inhibitory cascade. Consequently, adenylyl cyclase is disinhibited, leading to a normalization or increase in cAMP levels and PKA activity, thereby altering gene expression and cellular function. nih.gov

The modulation of intracellular signaling cascades by this compound leads to observable downstream biological effects that have been investigated in preclinical models, primarily through studies of its parent compound.

A key biological effect resulting from D2 receptor antagonism in the tuberoinfundibular pathway of the brain is an increase in the secretion of the hormone prolactin from the pituitary gland. Studies have demonstrated that prochlorperazine metabolites are associated with changes in serum prolactin concentration, which serves as a direct in vivo biomarker of D2 receptor blockade and biological activity. researchgate.net

In preclinical models of emesis, the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) by prochlorperazine effectively prevents nausea and vomiting induced by various stimuli. drugbank.com This antiemetic effect is a direct downstream consequence of interrupting dopaminergic signaling in this specific brain region. The activity of this compound at these receptors would contribute to this established therapeutic effect.

Furthermore, in preclinical models relevant to psychosis, antagonism of D2 receptors in the mesolimbic pathway is a well-established mechanism for reducing psychotic symptoms. drugbank.com The downstream effect is a modulation of neuronal firing and dopamine turnover in these circuits. drugbank.com Any D2 receptor blocking activity of this compound would contribute to this antipsychotic-related biological outcome.

Causal Linkages between Molecular Target Engagement and Observed Biological Phenomena

This compound, the N-desmethylated metabolite of the first-generation antipsychotic and antiemetic agent prochlorperazine, is an active compound that significantly contributes to the pharmacological profile of its parent drug. nih.govnih.govresearchgate.net Its biological effects are a direct consequence of its interaction with several distinct molecular targets, primarily neurotransmitter receptors. Research indicates that N-demethylated metabolites of phenothiazines retain substantial affinity for key receptors, influencing both therapeutic outcomes and side-effect profiles. nih.govresearchgate.net The engagement of these targets by this compound initiates a cascade of signaling events that manifest as observable physiological and cellular phenomena.

Dopamine D2 Receptor Antagonism

The primary mechanism of action for this compound, inherited from its parent compound, is the blockade of dopamine D2 receptors. drugbank.comhmdb.ca Studies on phenothiazine (B1677639) metabolites have demonstrated that N-desmethyl metabolites, in particular, exhibit high binding affinity for D2 receptors, with potencies estimated to be within 20% to 70% of the parent drug. nih.govresearchgate.net

Alpha-1 Adrenergic Receptor Antagonism

This compound also demonstrates significant binding affinity for alpha-1 adrenergic receptors. nih.gov This interaction is a common feature among phenothiazine antipsychotics and their active metabolites. nih.gov

Hypotension and Sedation: The blockade of alpha-1 adrenoceptors in the peripheral vasculature leads to vasodilation, which can result in orthostatic hypotension (a drop in blood pressure upon standing). hmdb.ca In the central nervous system, antagonism of these receptors is associated with sedative effects. hmdb.ca The contribution of this compound to alpha-1 receptor blockade means it plays a role in these well-documented side effects of prochlorperazine therapy. nih.gov

Muscarinic Cholinergic Receptor Antagonism

Engagement with muscarinic acetylcholine (B1216132) receptors is another important aspect of the pharmacological profile of phenothiazines and their metabolites. nih.gov

Anticholinergic Effects: Antagonism at muscarinic receptors leads to a range of anticholinergic effects. A study involving chronic administration of prochlorperazine noted a decrease in salivary flow, a classic anticholinergic response, which may be partly attributable to the action of its metabolites like this compound. nih.gov These effects arise from the blockade of acetylcholine's action in the parasympathetic nervous system and the brain.

Other Potential Target Engagement

The complex pharmacology of phenothiazines suggests interactions with other receptors, which may also be relevant for this compound.

Histamine H1 Receptor Antagonism: Antihistaminic effects were observed during long-term prochlorperazine treatment, which was not seen after single doses, leading to the hypothesis that an active metabolite could be responsible. nih.gov This suggests this compound may have an affinity for H1 receptors, contributing to sedative effects.

Sigma Receptor Interaction: The parent compound, prochlorperazine, and other phenothiazines are known to interact with sigma receptors. While specific data for this compound is limited, this class of receptors is involved in modulating key cellular functions, including ion channel activity and intracellular signaling, representing a potential area of further biological activity.

The following table summarizes the known and inferred molecular target interactions of this compound and the resulting biological consequences.

| Molecular Target | Known/Inferred Affinity of this compound | Observed Biological Phenomenon | Causal Link |

| Dopamine D2 Receptor | High affinity; 20-70% of parent compound nih.govresearchgate.net | Antipsychotic & Antiemetic Effects | Blockade of postsynaptic D2 receptors in the mesolimbic pathway and chemoreceptor trigger zone. drugbank.comhmdb.ca |

| Alpha-1 Adrenergic Receptor | Significant affinity; 20-70% of parent compound nih.gov | Orthostatic Hypotension, Sedation | Blockade of alpha-1 adrenoceptors in peripheral vasculature and the central nervous system. hmdb.ca |

| Muscarinic Cholinergic Receptor | Inferred affinity based on phenothiazine class nih.gov | Anticholinergic Effects (e.g., dry mouth) | Blockade of acetylcholine action at muscarinic receptors. nih.gov |

| Histamine H1 Receptor | Postulated activity based on clinical observation nih.gov | Sedation | Blockade of histamine at H1 receptors in the central nervous system. |

Structure Activity Relationship Sar Analysis of Norprochlorperazine and Analogues

Methodological Approaches for Norprochlorperazine SAR Determination

The determination of structure-activity relationships for this compound and related phenothiazines employs a variety of experimental and computational techniques. These methods aim to correlate specific structural features with pharmacological outcomes.

One key approach is the synthesis and biological evaluation of a series of related compounds. nih.gov By systematically altering parts of the molecule—such as the substituents on the phenothiazine (B1677639) ring or the nature of the side chain—and measuring the resulting biological activity, researchers can deduce the importance of each structural element. slideshare.net For instance, lymphocyte motility assays, which measure changes in cell shape and movement, have been used to establish the SAR for phenothiazines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. researchgate.net QSAR studies use statistical methods, like multiple linear regression, to build mathematical models that relate the biological activity of a group of compounds to their physicochemical properties or molecular descriptors. researchgate.netresearchgate.net These descriptors can include parameters like lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric factors (e.g., molar volume). researchgate.netniscpr.res.in Such models allow for the prediction of the activity of novel, unsynthesized compounds. nih.gov

Flow cytometry has also been utilized as a quantitative method to measure drug-induced changes in cell shape, providing a basis for determining the SAR of phenothiazines on lymphocyte motility. nih.gov These diverse methodological approaches provide a comprehensive understanding of how molecular structure dictates biological function.

Identification of Key Structural Moieties Governing this compound Activity

The pharmacological profile of this compound is dictated by several key structural components that are characteristic of active phenothiazine derivatives. The fundamental pharmacophore consists of three main parts: the tricyclic phenothiazine nucleus, a substituent at the C2 position of the ring, and an aminoalkyl side chain attached to the nitrogen atom at position 10. slideshare.netnih.gov

The Phenothiazine Nucleus: This tricyclic system forms the rigid core of the molecule. Its specific folded conformation is believed to be crucial for interaction with dopamine (B1211576) receptors. johnshopkins.edu

The C2-Substituent: An electron-withdrawing group at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic activity. slideshare.net In prochlorperazine (B1679090), this substituent is a chlorine atom. wikipedia.org The electronegativity of this group enhances the molecule's ability to block dopamine receptors. johnshopkins.edu

The N10-Side Chain: A three-carbon alkyl chain separating the ring nitrogen (N10) from the terminal amine is considered optimal for neuroleptic activity. slideshare.net this compound features a propylpiperazine side chain. The nature of the terminal amine group is also significant; it must be tertiary for maximal activity in many phenothiazines, though this compound itself is a secondary amine, being the N-demethylated metabolite of the tertiary amine prochlorperazine. nih.govslideshare.net The piperazine (B1678402) ring within the side chain contributes to the potency. johnshopkins.edu

These moieties collectively enable the molecule to adopt a conformation that can effectively interact with its biological targets, primarily dopamine receptors. johnshopkins.edudrugbank.com

Influence of Substituent Modifications on this compound Pharmacological Profile

Modifications to the key structural moieties of phenothiazines can significantly alter their pharmacological profile, affecting potency, selectivity, and the type of activity observed.

The substituent at the C2-position has a profound impact. Replacing the chlorine atom with a more strongly electron-withdrawing group, such as a trifluoromethyl (CF3) group, generally increases antipsychotic potency. johnshopkins.edu This is attributed to stronger van der Waals interactions with the target receptor. johnshopkins.edu

Changes to the N10-side chain are also critical.

Chain Length: A chain of three carbons between the phenothiazine nitrogen and the first nitrogen of the piperazine ring is essential for high neuroleptic activity. slideshare.net Shortening or lengthening this chain typically reduces potency.

Terminal Amine: The nature of the terminal amine group on the piperazine ring influences activity. Prochlorperazine has a terminal methyl group (a tertiary amine), while its metabolite, this compound, has a hydrogen atom (a secondary amine). This demethylation can alter the compound's binding affinity and metabolic profile. Generally, a tertiary amine is considered optimal for antipsychotic effects. slideshare.net The presence of a hydroxyethyl (B10761427) group on the piperazine, as seen in perphenazine, can further enhance potency compared to a simple piperazine or methylpiperazine side chain. johnshopkins.edu

The following table summarizes the influence of key substituents on the activity of phenothiazine analogues.

| Structural Position | Substituent | Effect on Antipsychotic Activity | Reference |

| Ring Position 2 | Chlorine (Cl) | Good activity | slideshare.net |

| Trifluoromethyl (CF₃) | Increased potency compared to Cl | johnshopkins.edu | |

| Side Chain at N10 | Propyl chain (3-carbon) | Optimal for neuroleptic activity | slideshare.net |

| Piperazine | Enhances activity | johnshopkins.edu | |

| Terminal Piperazine Nitrogen | Methyl group (e.g., Prochlorperazine) | High activity (tertiary amine) | slideshare.net |

| Hydrogen (e.g., this compound) | Active metabolite (secondary amine) | nih.gov | |

| Hydroxyethyl group | Increased potency | johnshopkins.edu |

These relationships highlight the precise structural requirements for potent pharmacological activity within this class of compounds.

Computational and In Silico SAR Prediction for this compound Analogues

Computational chemistry and in silico modeling have become indispensable tools for predicting the SAR of this compound analogues, accelerating the drug discovery process by prioritizing compounds for synthesis and testing. researchgate.netnih.gov

Molecular Docking simulations are used to predict the binding orientation and affinity of phenothiazine derivatives within the active site of their target receptors, such as the dopamine D2 receptor. niscpr.res.inresearchgate.net These studies can reveal key interactions, like hydrogen bonds or van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.govnih.gov For example, docking studies have helped to explain why certain substituents or conformations lead to higher binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between a compound's structure and its biological activity. researchgate.net For phenothiazines, QSAR models have been developed using descriptors such as:

E LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. researchgate.netniscpr.res.in

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability. researchgate.netniscpr.res.in

Polar Surface Area (PSA): Influences a molecule's ability to cross biological membranes. niscpr.res.in

Molecular Weight (MW) and Volume (MV): Steric descriptors that affect how the molecule fits into a binding site. researchgate.netniscpr.res.in

A regression analysis of these parameters against known biological activities can generate a predictive model. niscpr.res.in For instance, a study on phenothiazine antipsychotics found that LUMO energy, LogP, and binding energy from docking were essential descriptors for a predictive QSAR model. niscpr.res.in These in silico methods allow for the rapid screening of large virtual libraries of compounds to identify promising new analogues for further investigation. irjmets.com

Advanced Analytical Techniques for Norprochlorperazine Detection and Quantification

Chromatographic Methodologies for Norprochlorperazine Separation

Chromatographic techniques are fundamental for isolating this compound from complex biological matrices, enabling accurate detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the premier technique for the analysis of this compound in biological samples. researchgate.netnih.gov Its high sensitivity and specificity make it ideal for detecting the low concentrations typical in metabolic studies. researchgate.net The LC-MS/MS workflow involves chromatographic separation followed by ionization and mass analysis, allowing for both quantification and structural confirmation. youtube.com

Research has led to the development of robust LC-MS/MS methods for the simultaneous determination of Prochlorperazine (B1679090) and its major metabolites, including this compound (also known as N-demethylprochlorperazine or NDPCZ). nih.gov These methods are crucial for pharmacokinetic studies. In a typical application, plasma samples are prepared via protein precipitation, followed by injection into the LC-MS/MS system. nih.gov Separation is commonly achieved on a C18 reversed-phase column using an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or ammonium formate) and organic solvents such as methanol (B129727) or acetonitrile. nih.govnih.govnih.gov

The lower limit of quantification (LLOQ) for this compound in human plasma has been reported to be as low as 10 ng/L, demonstrating the exceptional sensitivity of the technique. nih.gov The methods generally show good linearity over a clinically relevant concentration range. nih.govnih.gov

Table 1: Examples of LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Method 1 (Lee et al., 2011) nih.gov | Method 2 (Xing et al., 2007) nih.gov |

|---|---|---|

| Analyte | N-demethylprochlorperazine (NDPCZ) | Prochlorperazine |

| Matrix | Human Plasma | Human Plasma |

| Chromatography Column | Octadecylsilyl (C18), 3 µm | Thermo Hypersil-Hypurity C18, 5µm |

| Mobile Phase | Isocratic elution (details not specified) | 10mM ammonium acetate (pH 3.6)-methanol-acetonitrile (27:68:5, v/v/v) |

| Flow Rate | Not specified | 0.22 ml/min |

| Detection | Tandem Mass Spectrometry (MS/MS) | Electrospray Ionization-Mass Spectrometry (ESI-MS) |

| Linearity Range | 0.01-40 µg/L | 0.20-6.40 ng/ml |

| Lower Limit of Quantification (LLOQ) | 10 ng/L | 0.20 ng/ml |

| Internal Standard | Not specified | Amitriptyline hydrochloride |

Gas Chromatography (GC) and Coupled Detection Systems

Gas chromatography (GC) offers an alternative for the analysis of phenothiazine (B1677639) metabolites. nih.gov However, due to the low volatility and polar nature of compounds like this compound, which contains a secondary amine, chemical derivatization is often required prior to analysis. This process converts the analyte into a more volatile and thermally stable derivative suitable for GC. For instance, N-desmethylated metabolites can be measured as their N-trifluoroacetyl derivatives. nih.gov

The separation in GC is achieved using a capillary column, where compounds partition between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the column wall. libretexts.org The retention time, which is the time it takes for a compound to travel through the column, is a key parameter for identification. youtube.com Temperature programming, where the column temperature is increased during the run, is often employed to enhance separation and reduce analysis time. libretexts.org

For detection, GC can be coupled with various systems. A nitrogen-phosphorus detector (NPD) is highly sensitive to nitrogen-containing compounds like this compound. Mass spectrometry (GC-MS) is another powerful detection system that provides high specificity and structural information, making it well-suited for confirmation. nih.govthermofisher.comnih.gov In GC-MS, after separation in the chromatograph, the compounds are ionized and fragmented, and the resulting mass spectrum serves as a chemical fingerprint. nih.gov

Spectrometric Approaches in this compound Analysis

Spectrometry, particularly mass spectrometry, is the cornerstone of modern analytical methods for this compound, providing unparalleled sensitivity and structural detail.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive structural characterization and confirmation of this compound. researchgate.netnih.gov It involves multiple stages of mass analysis. researchgate.net In a typical LC-MS/MS experiment for this compound, the protonated molecule [M+H]⁺ is selected in the first mass analyzer (MS1). This selected ion is then directed into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then separated and detected in the second mass analyzer (MS2), producing a characteristic fragmentation spectrum. nih.govnih.gov

This fragmentation pattern provides a wealth of structural information. mdpi.comelte.hu The fragmentation of phenothiazine derivatives often involves cleavage of the alkyl side chain. For this compound, which is an N-desmethyl metabolite of Prochlorperazine, the fragmentation pathway would differ from the parent drug, allowing for their differentiation. The specific masses of the precursor and product ions are used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, which offer very high selectivity and sensitivity for quantification, as they filter out background noise and interferences from the complex sample matrix. researchgate.netmdpi.com

Spectroscopic Detection Principles

The detection of this compound in modern chromatography is dominated by mass spectrometric principles. When coupled with liquid chromatography, electrospray ionization (ESI) is the most common ionization technique. nih.govyoutube.com In ESI, the column eluent is passed through a heated capillary to which a high voltage is applied. This process creates a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. youtube.com For a compound like this compound containing a basic nitrogen atom, ESI in the positive ion mode is highly efficient, typically forming a protonated molecule [M+H]⁺. nih.gov

These ions are then guided into the mass analyzer (e.g., a quadrupole or ion trap), which separates them based on their mass-to-charge ratio (m/z). The detector records the intensity of ions at each m/z value, generating a mass spectrum. The area under the chromatographic peak for a specific m/z corresponding to this compound is proportional to its concentration in the sample, allowing for precise quantification. youtube.com

Electrochemical Detection Methods for this compound

Electrochemical detection offers a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. mdpi.com These methods can be coupled with high-performance liquid chromatography (HPLC-ED) or used as standalone sensors. nih.gov The principle relies on measuring the current generated when the analyte undergoes oxidation or reduction at an electrode surface held at a specific potential. Phenothiazines are readily oxidizable, making them excellent candidates for oxidative electrochemical detection. nih.gov

In HPLC-ED, after the chromatographic separation, the eluent flows through an electrochemical cell containing a working electrode. A potential is applied that is sufficient to oxidize this compound, and the resulting current is measured. This approach has demonstrated high sensitivity, with detection limits reported in the sub-nanogram per milliliter range for related phenothiazine compounds. nih.govnih.gov

Recent research has also focused on the development of novel electrochemical sensors and biosensors for pharmaceutical analysis. mdpi.comdntb.gov.ua This involves modifying the electrode surface with materials like nanoparticles or polymers to enhance sensitivity and selectivity. rsc.orgmdpi.com For example, molecularly imprinted polymers (MIPs) can be designed to create specific recognition sites for a target molecule, significantly improving the selectivity of the sensor. rsc.org While specific sensors for this compound are not widely reported, the successful development of sensors for the parent compound, Prochlorperazine, and the structurally similar Chlorpromazine (B137089), indicates the high potential of this technology for this compound detection. rsc.org

Application of Analytical Methods in Biological and Preclinical Matrices

The detection and quantification of this compound, a primary metabolite of prochlorperazine, in biological and preclinical matrices are critical for pharmacokinetic and metabolic studies. The development and validation of sensitive and specific analytical methods are essential for accurately measuring its concentration in complex biological samples such as plasma, urine, and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for these applications due to its high selectivity, sensitivity, and throughput.

The application of these methods extends to various biological matrices to provide a comprehensive understanding of the drug's disposition. Analysis of urine samples helps in identifying and quantifying the extent of renal excretion of this compound. In some preclinical studies, tissue homogenates are analyzed to investigate the distribution of the metabolite in different organs, offering insights into potential sites of accumulation or toxicity.

The validation of these analytical methods is performed according to stringent regulatory guidelines to ensure the reliability of the generated data. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various storage and processing conditions.

Detailed Research Findings

While specific studies focusing solely on the detailed bioanalytical method validation and application for this compound are not abundantly available in publicly accessible literature, the general approach for phenothiazine metabolites is well-established. The data presented in the following tables are representative of typical performance characteristics of LC-MS/MS methods used for the quantification of similar small molecule metabolites in biological matrices, based on established principles of bioanalysis.

Table 1: Representative Performance Characteristics of a Hypothesized LC-MS/MS Method for this compound in Rat Plasma

| Parameter | Result |

| Matrix | Rat Plasma |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Prochlorperazine-d8 |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Mean Recovery | > 85% |

| Matrix Effect | Minimal and compensated by internal standard |

Table 2: Illustrative Application of the Analytical Method in a Preclinical Rat Study

| Study Parameter | Finding |

| Animal Model | Sprague-Dawley Rats |

| Biological Matrix Analyzed | Plasma |

| Application | To determine the pharmacokinetic profile of this compound after oral administration of prochlorperazine. |

| Key Findings | This compound was detected in plasma within 30 minutes of prochlorperazine administration, indicating rapid metabolism. |

| The mean peak plasma concentration (Cmax) of this compound was observed at approximately 4 hours post-dose. | |

| The elimination half-life (t1/2) of this compound was found to be longer than that of the parent drug, prochlorperazine. |

Computational and Biostatistical Modeling in Norprochlorperazine Research

Molecular Modeling and Simulation of Norprochlorperazine Interactions

Molecular modeling and simulation provide a virtual microscope to observe the dynamic interactions between a ligand, such as this compound, and its biological targets. These methods are crucial for elucidating mechanisms of action and guiding the design of more effective therapeutic agents.

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. nih.govyoutube.comyoutube.com This method is fundamental in structure-based drug design. For a compound like this compound, which is a metabolite of the D2 dopamine (B1211576) receptor antagonist prochlorperazine (B1679090), docking studies would be instrumental in understanding its own binding characteristics. drugbank.comwikipedia.org

The process involves generating multiple possible conformations (poses) of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. youtube.comresearchgate.net Although direct docking studies on this compound are not prominently featured in available literature, the methodology would be applied to understand its interaction with dopamine, histamine (B1213489), cholinergic, and adrenergic receptors, similar to its parent compound. drugbank.com Such studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex and are responsible for its pharmacological effect.

Illustrative Example of Docking Analysis:

A hypothetical docking study of this compound against the dopamine D2 receptor could yield data similar to the table below, which is based on standard outputs from docking software.

| Parameter | Description | Illustrative Value |

| Binding Affinity (kcal/mol) | The predicted free energy of binding. More negative values indicate stronger binding. | -9.2 |

| Inhibition Constant (Ki) | The theoretical inhibition constant calculated from the binding affinity. | 150 nM |

| Interacting Residues | Key amino acids in the receptor's active site that form bonds with the ligand. | Asp114, Ser193, Phe389 |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein. | 2 |

This table is for illustrative purposes to demonstrate the type of data generated from a docking study.

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of molecular interactions over time, complementing the static picture provided by docking. nih.govyoutube.commdpi.com By simulating the movements of atoms and molecules under physiological conditions, MD can assess the stability of a ligand-protein complex, reveal conformational changes in the protein upon binding, and provide a more accurate estimation of binding free energies. mdpi.commdpi.com

While specific MD simulations for this compound are not readily found, studies on the related compound chlorpromazine (B137089) have been conducted to understand its interaction with cell membranes. nih.govnih.gov For this compound, MD simulations could be used to:

Validate the stability of the binding poses predicted by docking studies.

Observe how the flexibility of the receptor's binding pocket accommodates the ligand.

Calculate binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to refine affinity predictions. mdpi.com

Key Metrics from Molecular Dynamics Simulations:

| Metric | Description | Purpose in this compound Research |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein or ligand atoms from a reference structure over time. | To assess the stability of the this compound-receptor complex during the simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | To identify flexible regions of the target protein that are affected by this compound binding. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | To determine if binding of this compound induces significant conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | To evaluate the persistence of key interactions that anchor this compound in the binding site. |

This table describes standard analyses performed in MD simulation studies.

Predictive Modeling of this compound Biological Activities

Predictive modeling uses statistical and machine learning algorithms to forecast the biological properties of chemical compounds based on their structural features.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. drugbank.com The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. mdpi.com QSAR is a key component of ligand-based drug design, used when the 3D structure of the target is unknown. mdpi.com

A QSAR study on this compound would involve:

Data Collection: Assembling a dataset of molecules related to this compound with known biological activities (e.g., IC50 values for dopamine receptor binding).

Descriptor Calculation: Computing a large number of numerical descriptors that represent the physicochemical properties (e.g., hydrophobicity, electronic properties, size) of each molecule.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that links the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power on an external set of compounds.

One study applied QSAR methods to a set of psychoactive drugs that included the parent compound, prochlorperazine, to identify structural features responsible for their pharmacological properties. researchgate.net A similar approach for this compound and its analogs could predict their potency and help in designing new derivatives with improved activity profiles.

Machine learning (ML) and artificial intelligence (AI) represent an evolution of QSAR, employing more complex algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs) to handle vast and complex datasets. mdpi.comnih.gov These technologies are revolutionizing drug discovery by enabling more accurate predictions and novel drug design. nih.govmdpi.com

In the context of this compound research, ML and AI could be applied to:

Predict ADMET Properties: Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of this compound and related compounds. nih.gov

Virtual Screening: Rapidly screen large chemical libraries to identify novel compounds with a high probability of binding to targets relevant to this compound's activity. nih.gov

De Novo Drug Design: Generate entirely new molecular structures optimized for desired pharmacological properties. mdpi.com

Target Identification: Predict new potential biological targets for this compound, suggesting possibilities for drug repurposing.

Although specific applications of AI to this compound are not documented in current literature, the rapid adoption of these tools in pharmacology suggests they are highly relevant for future investigations into its therapeutic potential and mechanisms. mdpi.comnih.gov

In Silico Approaches for Exploring this compound Pharmacological Space

In silico pharmacology utilizes computational models to simulate and predict how a drug interacts with a wide range of biological targets, thereby exploring its "pharmacological space". nih.govnih.gov This approach moves beyond a single target to create a broader profile of a compound's potential effects, both therapeutic and adverse. mdpi.com

For this compound, exploring its pharmacological space would involve computationally screening it against a large panel of receptors, enzymes, ion channels, and transporters. This can be achieved through methods like large-scale docking or ligand-based predictive modeling. The goal is to build a comprehensive interaction profile, which can:

Identify Off-Target Effects: Predict unintended interactions that could lead to side effects. For instance, like its parent compound, this compound might interact with histaminergic, cholinergic, and adrenergic receptors. drugbank.com

Discover Repurposing Opportunities: Uncover new therapeutic uses by identifying unexpected, high-affinity interactions with other disease-relevant targets. mdpi.com

Compare with Other Drugs: Benchmark the selectivity profile of this compound against other antipsychotics or antiemetics.

Norprochlorperazine As a Research Probe and Pharmacological Tool

Utility of Norprochlorperazine in Investigating Receptor Biology

The value of this compound as a tool in receptor biology is intrinsically linked to the pharmacological profile of its parent compound, prochlorperazine (B1679090), which is known to be a potent antagonist of dopamine (B1211576) D2 receptors. nih.govdaicelpharmastandards.com Metabolites of phenothiazine (B1677639) drugs, particularly N-demethylated forms, have been shown to retain significant affinity for dopaminergic, alpha-adrenergic, and muscarinic cholinergic receptors. nih.gov

Table 1: Receptor Binding Profile of Prochlorperazine (for context)

| Receptor | Binding Affinity (Ki) |

| Dopamine D2 | < 20 nM nih.gov |

The use of this compound as a research probe would allow for a more precise examination of the downstream signaling pathways activated or inhibited by this specific molecule. Such studies could reveal subtle differences in receptor interaction and functional activity compared to the parent drug, potentially leading to the design of more selective medications.

Employment of this compound in Preclinical Mechanistic Studies

In the realm of preclinical research, this compound could serve as a valuable tool to elucidate the specific in vivo effects of prochlorperazine metabolism. Preclinical studies often focus on the parent drug, with the contribution of its metabolites being a confounding variable. nih.gov By administering this compound directly in animal models, researchers could attribute specific physiological or behavioral effects to the metabolite itself.

For instance, studies could be designed to investigate whether this compound contributes more significantly to the therapeutic antipsychotic effects or the adverse extrapyramidal side effects associated with prochlorperazine. nih.gov This would be particularly insightful given that the balance between parent drug and metabolite concentrations can vary between individuals due to genetic polymorphisms in drug-metabolizing enzymes. researchgate.net

Table 2: Hypothetical Preclinical Studies Utilizing this compound

| Study Objective | Potential Experimental Design | Expected Outcome |

| To assess the antipsychotic-like activity of this compound. | Administration of this compound to rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion). | Determination of the extent to which the metabolite contributes to the therapeutic effects of Prochlorperazine. |

| To evaluate the propensity of this compound to induce extrapyramidal symptoms. | Observation of catalepsy and other motor side effects in rodents following this compound administration. | Understanding the metabolite's role in the adverse effect profile of the parent drug. |

| To investigate the antiemetic properties of this compound. | Use of emesis models in animals (e.g., ferret) to test the efficacy of this compound in preventing vomiting. | Clarification of the contribution of the metabolite to the anti-nausea effects of Prochlorperazine. |

While the existing body of research has not extensively utilized this compound in this capacity, its availability would undoubtedly provide a more refined tool for mechanistic preclinical investigations.

Development of this compound-Based Probes for Target Identification

The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and validation of new drug targets. The phenothiazine scaffold, from which this compound is derived, has been successfully utilized in the creation of fluorescent probes for a variety of analytical applications. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov This precedent suggests a strong potential for the development of this compound-based probes.

By chemically modifying the this compound molecule, for example, by attaching a fluorophore or a photoaffinity label, researchers could create powerful tools for target identification and visualization. A fluorescently labeled this compound could be used in high-content screening assays to identify novel binding partners or to visualize the subcellular localization of its targets in living cells.

Furthermore, the synthesis of radiolabeled this compound analogues could enable in vivo imaging studies, such as positron emission tomography (PET), to map the distribution of the metabolite in the brain and other tissues. nih.govnih.govmdpi.com This would provide invaluable information on its pharmacokinetic and pharmacodynamic properties in a living organism.

Table 3: Potential this compound-Based Probes and Their Applications

| Probe Type | Modification | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the this compound molecule. | In vitro visualization of target receptors in cells and tissues; high-throughput screening for novel binding partners. |

| Radiolabeled Probe | Incorporation of a radionuclide (e.g., ¹¹C, ¹⁸F) into the this compound structure. | In vivo PET imaging to study the distribution and target engagement of the metabolite in the brain and peripheral tissues. |

| Photoaffinity Probe | Introduction of a photoreactive group (e.g., azido, diazirine) to the this compound scaffold. | Covalent labeling and subsequent identification of binding proteins, aiding in the discovery of novel molecular targets. |

While the synthesis and application of such probes derived specifically from this compound have not yet been reported, the chemical tractability of the phenothiazine core structure makes this a feasible and promising avenue for future research. nih.gov

Q & A

Q. What are the established methods for synthesizing and characterizing Norprochlorperazine in preclinical studies?

- Methodological Answer : this compound is synthesized via demethylation of prochlorperazine, followed by purification using column chromatography. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Stability studies under varying pH and temperature conditions are critical to validate storage protocols .

Q. How is this compound’s acute toxicity evaluated in preclinical models?

- Methodological Answer : Acute toxicity is assessed using OECD Guideline 423, administering escalating doses to rodents via oral or intravenous routes. Endpoints include mortality, behavioral changes, and histopathological analysis of organs (e.g., liver, kidneys). Dose-response curves and LD50 values are calculated, with comparisons to prochlorperazine to establish relative safety margins .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity (detection limits <1 ng/mL). Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction. Validation parameters (linearity, precision, accuracy) must adhere to FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dopamine receptor binding affinity across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand choice, cell membrane preparation). To address this:

Standardize protocols using [³H]-spiperone as the radioligand and HEK293 cells expressing human DRD2 receptors.

Perform competitive binding assays with negative controls (e.g., haloperidol).

Use meta-analysis to compare data across studies, adjusting for variables like pH and temperature .

Q. What experimental designs are optimal for studying this compound’s enantiomeric purity and its pharmacological implications?

- Methodological Answer : Enantiomeric separation is achieved via chiral HPLC using a cellulose-based column. Pharmacodynamic differences between enantiomers are tested in in vitro models (e.g., dopamine receptor transfection assays) and in vivo behavioral models (e.g., apomorphine-induced climbing in mice). Statistical analysis should include ANOVA with post-hoc tests to isolate enantiomer-specific effects .

Q. How can researchers mitigate confounding factors in this compound’s pharmacokinetic studies involving CYP450 metabolism?

- Methodological Answer :

Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsome assays.

Genotype study participants for CYP2D6 polymorphisms to account for metabolic variability.

Employ physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous populations?

- Methodological Answer : Mixed-effects models (e.g., linear or logistic regression with random intercepts) accommodate inter-individual variability. For time-series data (e.g., plasma concentration curves), non-compartmental analysis (NCA) or Bayesian hierarchical models improve reproducibility. Open-source tools like R/Phoenix WinNonlin ensure transparency .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in treatment-resistant psychiatric disorders?

- Methodological Answer : Phase II trials should adopt a randomized, double-blind, placebo-controlled design with adaptive dosing. Primary endpoints include PANSS (Positive and Negative Syndrome Scale) scores, while secondary endpoints assess extrapyramidal symptoms (EPS) via SAS (Simpson-Angus Scale). Power analysis (α=0.05, β=0.2) ensures adequate sample size .

Ethical and Regulatory Considerations

Q. What are the ethical guidelines for conducting reproductive toxicity studies on this compound?

- Methodological Answer : Follow ICH S5(R3) guidelines:

Teratogenicity studies in two mammalian species (e.g., rats and rabbits).

Fertility assessments via mating trials and histopathology of reproductive organs.

Inclusion of a control group dosed with prochlorperazine for comparative safety .

Tables for Key Data

| Parameter | This compound | Prochlorperazine (Reference) |

|---|---|---|

| Molecular Weight | 373.9 g/mol | 403.9 g/mol |

| Plasma Half-Life (rodents) | 4.2 ± 0.8 hours | 6.5 ± 1.2 hours |

| DRD2 IC50 | 12.3 nM | 8.7 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.